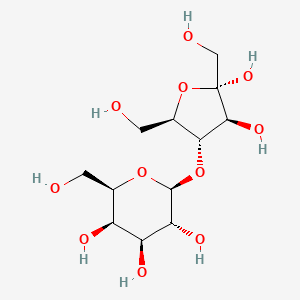
Chloro(methyl)(phenyl)silane
Übersicht
Beschreibung
Chloro(methyl)(phenyl)silane is an organosilicon compound with the molecular formula C6H5SiH(CH3)Cl. It is a colorless liquid that is used in various chemical processes, particularly in the synthesis of other organosilicon compounds. This compound is known for its reactivity due to the presence of the silicon-chlorine bond, making it a valuable intermediate in organic synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(methyl)(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with methyl chloride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Another method involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by reduction with lithium aluminum hydride. This method provides a high yield of this compound and is widely used in laboratory settings .
Industrial Production Methods
In industrial settings, this compound is produced using the Müller-Rochow process, which involves the direct reaction of methyl chloride with a silicon-copper alloy. This process is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(methyl)(phenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Reduction Reactions: The compound can be reduced to form silanes or siloxanes using reducing agents like lithium aluminum hydride.
Hydrosilylation Reactions: This compound can participate in hydrosilylation reactions with alkenes or alkynes to form organosilicon products.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, and other nucleophiles are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride and other hydride donors are used in reduction reactions.
Catalysts: Transition metal catalysts, such as platinum or palladium, are often used in hydrosilylation reactions.
Major Products Formed
Organosilicon Compounds: Substitution reactions yield various organosilicon compounds with different functional groups.
Silanes and Siloxanes: Reduction reactions produce silanes and siloxanes, which are valuable in polymer chemistry.
Wissenschaftliche Forschungsanwendungen
Chloro(methyl)(phenyl)silane has numerous applications in scientific research:
Polymer Chemistry: It is used as a precursor for the synthesis of silicone polymers, which have applications in adhesives, sealants, and coatings.
Surface Treatments: The compound is used in surface modification of substrates to enhance their resistance to environmental degradation.
Biological Research: This compound is used in the development of bio-compatible materials and drug delivery systems.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of chloro(methyl)(phenyl)silane involves the reactivity of the silicon-chlorine bond. This bond is highly polar, making the silicon atom electrophilic and susceptible to nucleophilic attack. The compound can undergo various transformations, such as substitution and reduction, through the formation of reactive intermediates like silyl cations or radicals .
Vergleich Mit ähnlichen Verbindungen
Chloro(methyl)(phenyl)silane can be compared with other similar compounds, such as:
Chloro(dimethyl)phenylsilane: This compound has two methyl groups attached to the silicon atom instead of one.
Phenylsilane: This compound lacks the chlorine atom and has three hydrogen atoms attached to the silicon atom.
Chlorosilane: This group of compounds includes various chlorinated silanes, such as trichlorosilane and dichlorosilane.
This compound is unique due to its balanced reactivity and versatility in various chemical processes, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
chloro-methyl-phenylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClSi/c1-9(8)7-5-3-2-4-6-7/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPNBWPLCHOFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-82-9 | |
| Record name | (Chloromethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7803534.png)













